molecular formula C18H15FN2O3 B2751462 N-(3-fluorophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide CAS No. 953204-01-8

N-(3-fluorophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide

Cat. No.: B2751462
CAS No.: 953204-01-8
M. Wt: 326.327
InChI Key: KGVBNOKWCDKEOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluorophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is a synthetic acetamide derivative featuring a 1,2-oxazole core substituted with a 3-methoxyphenyl group at position 5 and an acetamide side chain linked to a 3-fluorophenyl moiety.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3/c1-23-16-7-2-4-12(8-16)17-10-15(21-24-17)11-18(22)20-14-6-3-5-13(19)9-14/h2-10H,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVBNOKWCDKEOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne or alkene.

    Substitution Reactions:

    Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide would depend on its specific biological target. Generally, isoxazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

1,2-Oxazole vs. 1,2,4-Oxadiazole Derivatives

  • N-(3-chlorophenyl)-2-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)acetamide (CAS: 915925-69-8) Key Difference: Replacement of the 1,2-oxazole with a 1,2,4-oxadiazole ring. Molecular weight (331.73 g/mol) is lower than the target compound (~356.34 g/mol), which may improve solubility . Activity: Similar acetamide derivatives exhibit kinase inhibition but with reduced metabolic stability due to oxadiazole susceptibility to hydrolysis .

Triazole-Based Analogues

  • 2-{[5-(2-Anilino-2-oxoethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide (CAS: 823833-00-7) Key Difference: Replacement of 1,2-oxazole with a 1,2,4-triazole ring and addition of a sulfanyl linker. The sulfanyl group may enhance oxidative stability but reduce membrane permeability . Activity: Triazole derivatives often show improved antimicrobial activity compared to oxazole-based compounds .

Analogues with Substituent Variations

Fluorophenyl vs. Methoxyphenyl Modifications

  • N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Key Difference: A pyridazinone core replaces the oxazole, with a bromophenyl group instead of fluorophenyl. Activity: Demonstrates mixed FPR1/FPR2 activation in neutrophils, unlike the target compound’s uncharacterized receptor profile .

Methoxyphenyl vs. Benzofuran Replacements

  • N-(3-acetylphenyl)-2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]acetamide (CAS: 1105219-08-6) Key Difference: Substitution of 3-methoxyphenyl with a benzofuran group. However, the acetylphenyl group reduces solubility . Activity: Benzofuran-containing analogues are explored for anticancer activity due to tubulin inhibition, diverging from the target compound’s likely kinase-focused applications .

Pharmacokinetic and Physicochemical Comparisons

Compound Core Structure Substituents Molecular Weight (g/mol) pKa Key Pharmacological Notes
Target Compound 1,2-Oxazole 3-Fluorophenyl, 3-methoxyphenyl ~356.34 ~11.3 (pred.) Potential kinase inhibition, moderate lipophilicity
N-(3-chlorophenyl)-2-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)acetamide 1,2,4-Oxadiazole 3-Chlorophenyl, 3-fluorophenyl 331.73 N/A Enhanced solubility, kinase inhibition
2-{[5-(2-Anilino-2-oxoethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide 1,2,4-Triazole Sulfanyl linker, methyl group 418.45 ~10.5 (pred.) Antimicrobial activity, oxidative stability
N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazinone Bromophenyl, methoxybenzyl 454.30 ~8.9 (pred.) FPR1/FPR2 agonism, chemotaxis activation

Research Findings and Implications

  • Structural Flexibility : The 1,2-oxazole core in the target compound balances metabolic stability and synthetic accessibility compared to oxadiazole or triazole analogues .
  • Activity Gaps: Unlike pyridazinone derivatives with documented FPR2 activity or benzothiazole-based kinase inhibitors , the target compound’s specific biological targets remain uncharacterized in the literature, warranting further investigation.

Biological Activity

N-(3-fluorophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a fluorinated phenyl group and an oxazole moiety. The molecular formula is C18H18FN2O2C_{18}H_{18}FN_{2}O_{2}, and it has notable physicochemical properties such as solubility and stability that influence its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with oxazole rings have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 0.0048 to 0.156 mg/mL against pathogens like E. coli and Bacillus mycoides .

Antifungal Activity

In addition to antibacterial effects, the compound also demonstrates antifungal activity. Studies report MIC values indicating effectiveness against fungi such as Candida albicans and Fusarium oxysporum, with values ranging from 16.69 to 222.31 µM . The presence of the methoxyphenyl group is thought to enhance these activities by increasing lipophilicity and facilitating membrane penetration.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall synthesis, leading to cell lysis.
  • Interference with Protein Synthesis : The oxazole ring may interact with ribosomal RNA or proteins, inhibiting translation.
  • Disruption of Membrane Integrity : The lipophilic nature of the compound allows it to integrate into cell membranes, disrupting their integrity and function.

Study 1: Antimicrobial Efficacy

A study conducted on a series of oxazole derivatives, including this compound, evaluated their antimicrobial efficacy against clinical isolates. Results indicated that compounds with similar structural features exhibited potent antibacterial activity, with some achieving an MIC as low as 0.0048 mg/mL against resistant strains .

Study 2: Structure-Activity Relationship (SAR)

Investigations into the SAR revealed that modifications to the phenyl rings significantly impacted biological activity. For instance, the introduction of electron-donating groups like methoxy enhanced antimicrobial potency compared to unsubstituted analogs . This highlights the importance of functional group positioning in optimizing therapeutic effects.

Data Table: Biological Activity Summary

Activity TypePathogen/TargetMIC Range (µM)Reference
AntibacterialE. coli0.0048 - 0.156
AntibacterialBacillus mycoides0.0048
AntifungalCandida albicans16.69 - 78.23
AntifungalFusarium oxysporum56.74 - 222.31

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of N-(3-fluorophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide?

Answer:
The synthesis typically involves multi-step routes, starting with the formation of the 1,2-oxazole core through cyclization reactions. For example, a Hantzsch-type reaction may be used to construct the oxazole ring by reacting a β-ketoester derivative with hydroxylamine under acidic conditions . Subsequent functionalization includes coupling the oxazole moiety with a fluorophenyl-acetamide group via nucleophilic acyl substitution. Key steps often require:

  • Catalysts : Pd(PPh₃)₄ for cross-coupling reactions to attach aryl groups.
  • Reaction Conditions : Inert atmospheres (N₂/Ar), controlled temperatures (60–80°C), and polar aprotic solvents (DMF, DCM) to prevent side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization for high purity (>95%) .

Basic: What analytical techniques are critical for characterizing this compound and verifying its structural integrity?

Answer:
Structural confirmation relies on:

  • NMR Spectroscopy : ¹H/¹³C NMR to identify aromatic protons (δ 6.5–8.5 ppm), methoxy groups (δ ~3.8 ppm), and acetamide carbonyls (δ ~168–170 ppm). ¹⁹F NMR can confirm the fluorine substituent .
  • Mass Spectrometry : High-resolution ESI-MS to validate the molecular ion peak (e.g., m/z 380.13 for C₁₈H₁₄FN₂O₃) and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and stereoelectronic interactions, particularly for polymorph identification .

Basic: How is the compound screened for preliminary biological activity, and what assays are prioritized?

Answer:
Initial screening focuses on:

  • Anticancer Activity : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values. Dose-response curves (0.1–100 µM) assess potency .
  • Antimicrobial Screening : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and fungal pathogens (e.g., C. albicans) .
  • Cytotoxicity : Parallel testing on non-cancerous cell lines (e.g., HEK-293) to evaluate selectivity indices .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?

Answer:
SAR optimization involves:

  • Substituent Variation : Systematic replacement of the 3-methoxyphenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OH) groups to modulate electronic effects .
  • Scaffold Hybridization : Introducing triazole or indole moieties to enhance binding to targets like tubulin or kinase enzymes .
  • Pharmacophore Mapping : Computational docking (AutoDock Vina) to predict interactions with receptors (e.g., EGFR, COX-2) and guide functional group modifications .

Advanced: How can contradictory data in biological assays (e.g., variable IC₅₀ across studies) be systematically addressed?

Answer:
Contradictions arise due to assay conditions or compound stability. Mitigation strategies include:

  • Standardized Protocols : Uniform cell passage numbers, serum concentrations, and incubation times (e.g., 48h vs. 72h) .
  • Metabolic Stability Testing : Liver microsome assays to identify degradation products affecting potency .
  • Synergistic Studies : Combination with adjuvants (e.g., paclitaxel) to assess potentiation effects .

Advanced: What mechanistic approaches are used to elucidate the compound’s mode of action in cancer cells?

Answer:
Mechanistic studies employ:

  • Flow Cytometry : To quantify apoptosis (Annexin V/PI staining) and cell cycle arrest (e.g., G2/M phase) .
  • Western Blotting : Detection of apoptosis markers (Bax/Bcl-2 ratio, cleaved caspase-3) and stress pathways (p38 MAPK, JNK) .
  • RNA Sequencing : Transcriptomic profiling to identify dysregulated pathways (e.g., oxidative phosphorylation, DNA repair) .

Advanced: How can solubility and bioavailability challenges be addressed in preclinical development?

Answer:
Strategies include:

  • Co-solvent Systems : Use of PEG-400 or cyclodextrins to enhance aqueous solubility .
  • Prodrug Design : Esterification of the acetamide group to improve membrane permeability .
  • Nanoparticle Encapsulation : PLGA-based nanoparticles for sustained release and reduced hepatic first-pass metabolism .

Advanced: What computational methods are employed to predict off-target interactions and toxicity risks?

Answer:
Computational workflows integrate:

  • QSAR Models : Predictive toxicity profiling (e.g., hepatotoxicity, cardiotoxicity) using tools like Toxtree .
  • Molecular Dynamics Simulations : Free-energy calculations (MM-PBSA) to assess binding stability to non-target proteins .
  • ADMET Prediction : Software like SwissADME to estimate logP, BBB permeability, and CYP450 inhibition .

Advanced: How can crystallographic data resolve polymorphism issues affecting pharmacological consistency?

Answer:
X-ray diffraction studies:

  • Identify Polymorphs : Compare unit cell parameters and hydrogen-bonding networks .
  • Stability Testing : DSC/TGA to correlate polymorphic forms with thermal stability and dissolution rates .
  • Co-crystallization : Use of co-formers (e.g., succinic acid) to stabilize therapeutically active polymorphs .

Advanced: What strategies validate the compound’s selectivity for intended biological targets (e.g., kinases)?

Answer:

  • Kinase Profiling : Pan-kinase assays (e.g., Eurofins KinaseProfiler) to screen against 300+ kinases .
  • CRISPR Knockout Models : Target gene knockout cell lines to confirm on-target effects .
  • SPR/BLI : Surface plasmon resonance or bio-layer interferometry to quantify binding kinetics (KD, kon/koff) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.